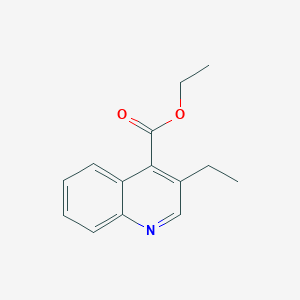

Ethyl 3-ethylquinoline-4-carboxylate

Description

Significance of the Quinoline (B57606) Scaffold in Advanced Organic Synthesis and Chemical Biology

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry and drug discovery. acs.org This designation is due to its recurring presence in a vast number of biologically active compounds and pharmaceuticals. researchgate.netacs.org The unique electronic and structural properties of the quinoline ring system allow it to interact with a wide array of biological targets, including enzymes and receptors.

In the realm of chemical biology , quinoline derivatives have demonstrated a wide spectrum of pharmacological activities. These include roles as anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory agents. researchgate.netnih.gov For instance, the quinoline core is central to the efficacy of well-known antimalarial drugs like quinine (B1679958) and chloroquine (B1663885). nih.gov Its planar, aromatic nature allows it to intercalate with DNA, a mechanism exploited in the design of certain anticancer therapeutics. lookchem.comjocpr.com

From the perspective of advanced organic synthesis , the quinoline ring is a versatile building block. researchgate.net Its structure can be functionalized at various positions, enabling the creation of large libraries of derivatives with diverse properties. nih.govwikipedia.org Classical synthetic methods like the Skraup, Doebner-von Miller, and Pfitzinger reactions provide robust pathways to the core scaffold, while modern C-H activation techniques offer more direct and efficient routes for modification. nih.govwikipedia.org This synthetic accessibility allows chemists to fine-tune the steric and electronic properties of quinoline-based molecules to optimize their function for specific applications in materials science and medicinal chemistry. researchgate.net

Positioning Ethyl 3-ethylquinoline-4-carboxylate as a Prototypical Quinoline-4-carboxylate (B1235159) Derivative

This compound is a member of the quinoline-4-carboxylate subclass. This family is defined by the presence of a carboxylic acid or its ester derivative at the 4-position of the quinoline ring. This specific structural feature is of great importance, as quinoline-4-carboxylic acids are key intermediates and pharmacophores in medicinal chemistry. nih.govrsc.org

The synthesis of the quinoline-4-carboxylic acid framework is classically achieved through methods like the Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound. jocpr.comwikipedia.orgui.ac.id For a 3-alkyl substituted derivative like this compound, the Pfitzinger reaction would theoretically involve isatin and an asymmetrical ketone such as 3-pentanone, followed by esterification. Alternatively, the Doebner reaction provides another route, typically involving an aniline (B41778), an aldehyde, and pyruvic acid. nih.govnih.gov

The carboxylate group at the 4-position significantly influences the molecule's chemical properties. It can be readily converted into other functional groups, such as amides, which has been a fruitful strategy in drug development. acs.org For example, extensive research on quinoline-4-carboxamides has led to the discovery of potent antimalarial agents. acs.org The ester function in this compound serves as a versatile handle for further synthetic modifications or can influence the compound's pharmacokinetic properties. The presence of the 3-ethyl group adds a specific lipophilic and steric character, which can modulate the molecule's interaction with biological targets. Therefore, this compound stands as a prototypical example illustrating the fundamental structural motifs that define this important class of quinoline derivatives.

Structure

3D Structure

Properties

CAS No. |

21233-74-9 |

|---|---|

Molecular Formula |

C14H15NO2 |

Molecular Weight |

229.27 g/mol |

IUPAC Name |

ethyl 3-ethylquinoline-4-carboxylate |

InChI |

InChI=1S/C14H15NO2/c1-3-10-9-15-12-8-6-5-7-11(12)13(10)14(16)17-4-2/h5-9H,3-4H2,1-2H3 |

InChI Key |

UGXIZTYEIYEMKE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2N=C1)C(=O)OCC |

Origin of Product |

United States |

Mechanistic Elucidation of Synthetic Transformations Leading to Ethyl 3 Ethylquinoline 4 Carboxylate

Detailed Reaction Mechanisms for Named Synthetic Pathways

Several classical methods for quinoline (B57606) synthesis can be adapted to produce Ethyl 3-ethylquinoline-4-carboxylate. The most pertinent of these are the Friedländer Synthesis, the Gould-Jacobs Reaction, and the Conrad-Limpach-Knorr Synthesis, each proceeding through distinct mechanistic steps.

Friedländer Synthesis

The Friedländer synthesis is a straightforward and high-yielding method that involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an active α-methylene group, such as a ketone or β-ketoester. wikipedia.orgorganic-chemistry.orgjk-sci.com For the target molecule, this would involve the reaction of 2-aminobenzaldehyde with ethyl 2-ethylacetoacetate, typically under acid or base catalysis. cdnsciencepub.com

Two primary mechanistic pathways are proposed for the Friedländer synthesis: wikipedia.orgcdnsciencepub.com

Aldol (B89426) Condensation First: The reaction begins with an intermolecular aldol condensation between the enolate of ethyl 2-ethylacetoacetate and 2-aminobenzaldehyde. This is often the rate-limiting step. cdnsciencepub.comcdnsciencepub.com The resulting aldol adduct rapidly undergoes cyclization through the attack of the aniline (B41778) nitrogen onto the ketone carbonyl. Subsequent dehydration of the cyclic intermediate yields the final quinoline product.

Schiff Base Formation First: Alternatively, the initial step can be the formation of a Schiff base (imine) between the 2-aminobenzaldehyde and the less-hindered carbonyl of the β-ketoester (in this case, the ketone). This is followed by an intramolecular aldol-type condensation, where the enolate of the ester attacks the imine carbon. The resulting intermediate then eliminates water to form the quinoline ring. wikipedia.org

Under typical basic or acidic conditions, the reaction is believed to proceed primarily through the initial aldol condensation pathway. cdnsciencepub.comcdnsciencepub.com

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a multi-step process for preparing 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with 4-quinolones. wikipedia.orgmdpi.com The synthesis begins with the condensation of an aniline with an alkoxymethylenemalonic ester derivative. dbpedia.org To achieve the 3-ethyl substitution, a modified malonic ester, such as diethyl 2-ethyl-2-(ethoxymethyl)malonate, would be required.

The mechanism proceeds as follows: wikipedia.org

Condensation: The aniline performs a nucleophilic attack on the malonic ester derivative, leading to the substitution of the ethoxy group and formation of an anilinomethylenemalonate intermediate.

Cyclization: The key step is a thermal 6-electron electrocyclic reaction. Upon heating, the anilinomethylenemalonate intermediate cyclizes to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgdbpedia.org This step is often performed at high temperatures, sometimes in a high-boiling solvent like mineral oil or diphenyl ether. mdpi.comablelab.eu

Tautomerization: The resulting 4-hydroxyquinoline is in equilibrium with its more stable 4-oxo (quinolone) tautomer.

Conrad-Limpach-Knorr Synthesis

This synthesis involves the reaction of anilines with β-ketoesters. jptcp.comwikipedia.org Depending on the reaction conditions, it can yield either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr). To synthesize the backbone of this compound, the Conrad-Limpach pathway to a 4-quinolone is required, using an aniline and ethyl 2-ethyl-3-oxobutanoate.

The Conrad-Limpach mechanism involves: wikipedia.org

Nucleophilic Addition: At lower temperatures (kinetic control), the aniline nitrogen attacks the more electrophilic ketone carbonyl of the β-ketoester.

Dehydration: The resulting intermediate dehydrates to form a β-aminoacrylate (an enamine).

Cyclization: At higher temperatures (thermodynamic control), the enamine undergoes thermal cyclization. An electrophilic aromatic substitution occurs where the aniline ring attacks the ester carbonyl.

Elimination and Tautomerization: The cyclic intermediate eliminates ethanol (B145695) to form the 4-quinolone product. wikipedia.org

| Synthetic Pathway | Key Reactants | Catalyst/Conditions | Initial Step |

| Friedländer Synthesis | 2-Aminobenzaldehyde + Ethyl 2-ethylacetoacetate | Acid or Base | Aldol Condensation or Schiff Base Formation wikipedia.orgcdnsciencepub.com |

| Gould-Jacobs Reaction | Aniline + Diethyl 2-ethyl-2-(ethoxymethyl)malonate | Heat | Nucleophilic Substitution wikipedia.org |

| Conrad-Limpach | Aniline + Ethyl 2-ethyl-3-oxobutanoate | Heat, Inert Solvent | Nucleophilic attack on ketone carbonyl wikipedia.org |

Identification and Characterization of Key Reactive Intermediates

The multi-step nature of these synthetic pathways involves the formation of several key reactive intermediates that are often transient and not isolated. Their formation and subsequent transformation are critical to the successful synthesis of the quinoline ring.

Intermediates in the Friedländer Synthesis:

Aldol Adduct: Formed from the initial condensation of the enolate of the β-ketoester with the 2-aminobenzaldehyde. This intermediate is typically short-lived and rapidly cyclizes. cdnsciencepub.comcdnsciencepub.com

Schiff Base (Imine): Results from the condensation of the primary amine of the 2-aminobenzaldehyde with the ketone carbonyl. While plausible, this is considered a less likely initial intermediate under many standard Friedländer conditions compared to the aldol adduct. cdnsciencepub.com

Enone Intermediate: Dehydration of the aldol adduct prior to cyclization can lead to an unsaturated carbonyl compound (an enone). This species can then undergo an intramolecular aza-Michael addition to form the quinoline ring. wikipedia.org

Intermediates in the Gould-Jacobs Reaction:

Anilinomethylenemalonate: This is the product of the initial condensation between the aniline and the malonate derivative. It is a stable intermediate that can often be isolated before the high-temperature cyclization step. wikipedia.orgdbpedia.org

Ketene Intermediate: The thermal cyclization is proposed to proceed through a ketene intermediate, formed via the elimination of ethanol from the enol form of the malonate moiety, which then undergoes a 6π-electrocyclization. mdpi.com

Intermediates in the Conrad-Limpach-Knorr Synthesis:

β-Amino Acrylate (Enamine): This is the key intermediate formed under kinetic control at lower temperatures from the condensation of aniline with the β-ketoester. wikipedia.org Its formation dictates the ultimate regiochemical outcome of the cyclization.

β-Keto Anilide: If the reaction is carried out under Knorr conditions (higher initial temperature), the aniline attacks the ester carbonyl first, leading to a β-keto anilide intermediate, which then cyclizes to a 2-quinolone. wikipedia.orgwikipedia.org

| Pathway | Primary Intermediate | Role | Subsequent Transformation |

| Friedländer | Aldol Adduct | Product of C-C bond formation | Intramolecular cyclization and dehydration cdnsciencepub.com |

| Gould-Jacobs | Anilinomethylenemalonate | Stable product of initial condensation | Thermal 6-electron electrocyclization wikipedia.org |

| Conrad-Limpach | β-Amino Acrylate | Kinetically favored condensation product | Thermal cyclization to 4-quinolone wikipedia.org |

Advanced Spectroscopic and Crystallographic Characterization of Ethyl 3 Ethylquinoline 4 Carboxylate

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Crystal Structure Determination and Refinement Protocols

Following an extensive search of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), no publicly available single-crystal X-ray diffraction data for Ethyl 3-ethylquinoline-4-carboxylate was found. Therefore, a detailed discussion of its specific crystal structure determination and refinement protocols cannot be provided at this time.

For context, the general methodology for determining the crystal structure of a similar organic molecule would involve:

Crystal Growth: Slow evaporation of a saturated solution of the compound in a suitable solvent system to obtain single crystals of sufficient size and quality.

Data Collection: Mounting a selected crystal on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation). The crystal is then cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations, and diffraction data are collected over a range of angles.

Structure Solution and Refinement: The collected data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, and the atomic positions and displacement parameters are refined using full-matrix least-squares on F².

Without experimental data, specific parameters such as the crystal system, space group, and unit cell dimensions for this compound remain undetermined.

Analysis of Molecular Geometry: Planarity of Ring Systems and Dihedral Angles

As no experimental crystal structure data is available, a definitive analysis of the molecular geometry of this compound in the solid state is not possible.

However, based on the general principles of organic chemistry and the structures of related quinoline (B57606) derivatives, some predictions can be made. The quinoline ring system itself is expected to be largely planar due to its aromatic character. The introduction of an ethyl group at the 3-position and a carboxylate group at the 4-position may introduce some minor distortions to this planarity due to steric hindrance.

The key dihedral angles of interest would be:

The angle between the plane of the quinoline ring and the plane of the ethyl carboxylate group.

The torsion angles within the ethyl groups at both the 3-position and the ester functionality.

These parameters would be crucial for understanding the compound's three-dimensional conformation, but they can only be precisely determined through experimental crystallographic analysis or high-level computational modeling.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

Without a determined crystal structure, the specific intermolecular interactions and crystal packing motifs for this compound cannot be described. The arrangement of molecules in the solid state is governed by a variety of non-covalent interactions, including:

π-π stacking: The aromatic quinoline rings are likely to engage in π-π stacking interactions, which are common in the crystal structures of planar aromatic molecules.

C-H···O and C-H···N interactions: Weak hydrogen bonds involving the ethyl and aromatic C-H groups as donors and the carboxylate oxygen atoms or the quinoline nitrogen as acceptors are also anticipated to play a role in the crystal packing.

Advanced Chromatographic Techniques for Compound Purification and Analytical Purity

While specific documented purification protocols for this compound are not readily found in the literature, general methods for the purification of quinoline carboxylate esters can be applied.

Purification: Flash column chromatography on silica (B1680970) gel is a standard and effective method for the purification of such compounds. A typical procedure would involve:

Stationary Phase: Silica gel (230-400 mesh).

Mobile Phase: A gradient or isocratic solvent system of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The optimal ratio would be determined by thin-layer chromatography (TLC) analysis to achieve good separation of the desired product from any impurities. For compounds of this nature, a starting mobile phase might be in the range of 9:1 to 4:1 hexane:ethyl acetate (B1210297).

Analytical Purity Assessment: The purity of the collected fractions would be assessed by a combination of techniques:

Thin-Layer Chromatography (TLC): To pool fractions containing the pure compound.

High-Performance Liquid Chromatography (HPLC): A more quantitative method for determining purity. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water (often with a small amount of a modifier like trifluoroacetic acid) would likely provide good resolution. Purity is determined by the peak area percentage of the main component.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can provide information on both purity and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the compound and assessing its purity by identifying any impurity signals.

Below is a table summarizing the typical chromatographic conditions used for related quinoline carboxylate derivatives.

| Technique | Stationary Phase | Mobile Phase/Eluent | Detection |

| TLC | Silica gel 60 F₂₅₄ | Hexane/Ethyl Acetate (e.g., 7:3 v/v) | UV light (254 nm) |

| Flash Chromatography | Silica gel (230-400 mesh) | Hexane/Ethyl Acetate gradient | TLC, UV |

| HPLC | C18 reversed-phase | Acetonitrile/Water gradient with 0.1% TFA | UV (e.g., 254 nm) |

Computational Chemistry and Theoretical Modeling of Ethyl 3 Ethylquinoline 4 Carboxylate

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to predict molecular geometries, electronic properties, and vibrational frequencies with high accuracy. nih.govmdpi.com For Ethyl 3-ethylquinoline-4-carboxylate, DFT calculations can elucidate its structural and electronic profile. A common approach involves using Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) combined with a basis set like 6-311G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable, low-energy conformation of a molecule. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

The optimized structure is expected to feature a nearly planar quinoline (B57606) ring system. nih.gov The ethyl group at position 3 and the ethyl carboxylate group at position 4 will adopt specific spatial orientations to minimize steric hindrance. The planarity of the quinoline core is crucial for its electronic properties, facilitating π-electron delocalization across the fused aromatic rings. Analysis of analogous structures suggests that the ester group may be slightly twisted out of the plane of the quinoline ring. researchgate.net

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for this compound (Representative Data)

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Lengths | C=O (ester) | 1.21 Å |

| C-O (ester) | 1.36 Å | |

| C-N (ring) | 1.33 Å | |

| C-C (ring) | 1.41 Å | |

| Bond Angles | O=C-O (ester) | 124.5° |

| C-N-C (ring) | 117.8° | |

| C-C-C (ring) | 120.5° | |

| C3-C4-C(O)O | 121.0° |

Note: The data in this table is representative and based on DFT calculations performed on structurally similar quinoline carboxylate derivatives.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and chemical reactivity of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. edu.krd The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. edu.krdnih.gov

For this compound, the HOMO is expected to be distributed primarily over the electron-rich quinoline ring system, while the LUMO is likely localized on the quinoline ring and the electron-withdrawing carboxylate group. The energy gap provides insight into the molecule's potential for charge transfer within itself and its reactivity towards other species. materialsciencejournal.org Molecules with smaller energy gaps are generally more polarizable and are considered more reactive. edu.krd

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Representative Data)

| Parameter | Energy (eV) |

| EHOMO | -6.45 eV |

| ELUMO | -2.15 eV |

| Energy Gap (ΔE) | 4.30 eV |

Note: The data in this table is representative and based on DFT calculations performed on structurally similar quinoline derivatives.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.org The MEP map uses a color scale to represent different potential values on the electron density surface. Red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net

In the MEP map of this compound, the most negative potential (red/yellow) is expected to be localized around the electronegative oxygen atoms of the carboxylate group and the nitrogen atom of the quinoline ring. These regions represent the primary sites for interacting with electrophiles or forming hydrogen bonds. Conversely, the most positive potential (blue) would be found around the hydrogen atoms, particularly those on the aromatic ring and the ethyl groups, indicating their susceptibility to nucleophilic attack.

Theoretical vibrational frequency calculations using DFT can predict a molecule's infrared (IR) and Raman spectra. By correlating these calculated frequencies with experimental data, one can confirm the molecular structure and assign specific vibrational modes to different functional groups. nih.gov Calculated frequencies are often scaled by a standard factor to better match experimental values. nih.gov

For this compound, key vibrational modes would include the C=O stretching of the ester group, C-O stretching, C-N stretching within the quinoline ring, aromatic C-H stretching, and the vibrations of the ethyl groups. The calculated spectrum provides a theoretical fingerprint of the molecule that can aid in its experimental characterization.

Table 3: Key Calculated Vibrational Frequencies for this compound (Representative Data)

| Vibrational Mode | Functional Group | Calculated Frequency (cm-1) | Typical Experimental Range (cm-1) |

| Aromatic C-H Stretch | Quinoline Ring | 3085 cm-1 | 3000-3100 cm-1 |

| Aliphatic C-H Stretch | Ethyl Groups | 2975 cm-1 | 2850-3000 cm-1 |

| C=O Stretch | Ester | 1725 cm-1 | 1730-1750 cm-1 |

| C=N/C=C Stretch | Quinoline Ring | 1610 cm-1 | 1500-1650 cm-1 |

| C-O Stretch | Ester | 1240 cm-1 | 1150-1250 cm-1 |

Note: The data in this table is representative and based on DFT calculations performed on structurally similar compounds.

Molecular Simulation Studies

Molecular simulations, particularly molecular docking, are essential computational techniques in drug discovery and molecular biology. They are used to predict how a small molecule (ligand) might interact with a macromolecular target, such as a protein or nucleic acid. researchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a target receptor to form a stable complex. nih.gov This technique is instrumental in structure-based drug design, helping to identify potential drug candidates and understand their mechanism of action at a molecular level. mdpi.com The quinoline scaffold is a well-known pharmacophore present in numerous compounds with diverse biological activities, including anticancer and antimicrobial properties. orientjchem.orgnih.gov

A hypothetical molecular docking study of this compound could be performed against a relevant biological target, such as a bacterial DNA gyrase or a protein kinase, which are common targets for quinoline-based drugs. researchgate.netnih.gov The study would predict the binding affinity, typically expressed as a docking score in kcal/mol, and identify the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the ligand-receptor complex. frontiersin.org Such studies can reveal that the quinoline nitrogen and ester oxygens are key interaction points, often forming hydrogen bonds with amino acid residues in the active site of the target protein. mdpi.com

Table 4: Hypothetical Molecular Docking Results for this compound (Representative Data)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Staphylococcus aureus DNA Gyrase | -8.2 | Asp73, Gly77 | Hydrogen Bond |

| Val71, Ala92 | Hydrophobic | ||

| ATM Kinase | -7.5 | Lys1802, Ser1805 | Hydrogen Bond |

| Leu1789, Val1810 | Hydrophobic |

Note: The data in this table is hypothetical and for illustrative purposes, based on docking studies of similar quinoline derivatives against common biological targets.

Investigation of Non Clinical Biological Activities of Ethyl 3 Ethylquinoline 4 Carboxylate Derivatives

In Vitro and Cellular-Based Antimicrobial Activity Studies

Derivatives of the quinoline (B57606) core structure have long been investigated for their antimicrobial properties. Research into substituted ethyl 2-(quinolin-4-yl)propanoates has demonstrated their potential as antimicrobial agents. These compounds have exhibited activity against a panel of microorganisms. mdpi.com Notably, they have shown potent antimicrobial effects against strains of Helicobacter pylori, a bacterium linked to various gastric pathologies. mdpi.com The activity of these compounds does not appear to be specific to Gram-positive or Gram-negative bacteria, suggesting a broad-spectrum potential. mdpi.com

Further studies on novel quinoline derivatives have confirmed their antibacterial and antifungal capabilities. For instance, a series of newly synthesized quinoline compounds demonstrated excellent Minimum Inhibitory Concentration (MIC) values, ranging from 3.12 to 50 µg/mL, against bacterial strains including Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net The same study also revealed potent antifungal activity against Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. researchgate.net Another investigation into quinoline-6-carboxamides also reported activity against E. coli and S. aureus. researchgate.net The mechanism of action for some quinoline-based antimicrobials is thought to involve the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication. researchgate.net

| Compound Class | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Substituted ethyl 2-(quinolin-4-yl)propanoates | Helicobacter pylori | Potent activity reported | mdpi.com |

| Novel quinoline derivatives | Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | 3.12 - 50 | researchgate.net |

| Novel quinoline derivatives | Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, Candida albicans | Potentially active | researchgate.net |

| Triazolyl-2-methyl-4-phenylquinoline-3-carboxylate derivatives | Leishmania infantum | Potent activity reported | nih.gov |

| Quinoline-4-carboxamide derivatives | Plasmodium falciparum (chloroquine-resistant W2 strain) | EC50 = 120 nM (Screening Hit) | acs.org |

In Vitro and Cellular-Based Anticancer Activity Evaluations

The quinoline-4-carboxylic acid framework is a key feature in numerous compounds evaluated for anticancer activity. Various derivatives have demonstrated significant growth inhibition and cytotoxicity against a range of human cancer cell lines. For example, a series of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates were synthesized and tested for their anti-proliferative effects. nih.gov One derivative, featuring a 3,4,5-trimethoxystyryl moiety, showed potent activity against A549 (lung carcinoma), HT29 (colorectal adenocarcinoma), and T24 (bladder carcinoma) cell lines, with IC50 values of 2.38, 4.52, and 9.86 µmol/L, respectively, which were comparable or superior to the reference drug cisplatin. nih.govrsc.org

Similarly, 4-oxoquinoline-3-carboxamide derivatives have been identified as promising cytotoxic agents. nih.gov Certain compounds from this class exhibited significant activity against gastric cancer cell lines while showing no activity against normal cell lines, indicating a degree of selectivity. nih.gov Studies on other quinoline derivatives, such as quinoline-2-carboxylic acid and quinoline-4-carboxylic acid, have also shown remarkable growth inhibition capacities against mammary (MCF7) and cervical (HeLa) cancer cell lines. nih.gov The mechanisms underlying these anticancer effects are varied and can include the induction of apoptosis and cell cycle arrest. nih.govfrontiersin.org For instance, one study on 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives identified a potent SIRT3 inhibitor that induced G0/G1 phase cell cycle arrest and differentiation in leukemic cell lines. frontiersin.orgnih.gov

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| (E)-diethyl 2-(3,4,5-trimethoxystyryl)quinoline-3,4-dicarboxylate | A549 (Lung) | 2.38 µmol/L | nih.govrsc.org |

| (E)-diethyl 2-(3,4,5-trimethoxystyryl)quinoline-3,4-dicarboxylate | HT29 (Colon) | 4.52 µmol/L | nih.govrsc.org |

| (E)-diethyl 2-(3,4,5-trimethoxystyryl)quinoline-3,4-dicarboxylate | T24 (Bladder) | 9.86 µmol/L | nih.govrsc.org |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | THP-1 (Leukemia) | 0.87 µM | frontiersin.org |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | MOLM-13 (Leukemia) | 0.98 µM | frontiersin.org |

| 4-Oxoquinoline-3-carboxamide derivative (16b) | Gastric Cancer Cell Line | Significant cytotoxic activity | nih.gov |

Anti-inflammatory Response Assessment in Relevant Cellular Models

The anti-inflammatory potential of quinoline-based structures has been another active area of research. Studies have examined the biological activity of quinoline-4-carboxylic acid derivatives in cellular models of inflammation. nih.gov For instance, in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, selected quinoline derivatives demonstrated appreciable anti-inflammatory effects. nih.gov

A more targeted approach has involved designing quinoline derivatives as specific inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). A series of 4-carboxyl quinoline derivatives bearing a methylsulfonyl COX-2 pharmacophore were synthesized and evaluated. One compound, 7,8,9,10-tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid, was identified as a highly potent and selective COX-2 inhibitor, with an IC50 value of 0.043 µM and a selectivity index greater than 513. This potency exceeded that of the well-known COX-2 inhibitor celecoxib (B62257) (IC50 = 0.060 µM). nih.gov Molecular modeling suggested that these compounds bind effectively within the active site of the COX-2 enzyme. nih.gov Furthermore, a novel styryl quinolinium derivative has been shown to reduce or abolish the expression of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in ex vivo models, further highlighting the potential of this chemical class to mitigate inflammatory processes. mdpi.com

Enzyme Inhibition Assays and Target Identification Studies

Alkaline Phosphatase Enzyme Inhibition Studies

Derivatives of quinoline-4-carboxylic acid have been identified as a highly potent scaffold for the development of alkaline phosphatase (ALP) inhibitors. researchgate.net A diverse range of these derivatives have been synthesized and evaluated, showing remarkable inhibition of various human ALP isozymes, including tissue-nonspecific ALP (h-TNAP), intestinal ALP (h-IAP), placental ALP (h-PLAP), and germ cell ALP (h-GCAP). researchgate.net

In one study, compound 3j was identified as a potent inhibitor of h-TNAP with an IC50 value of 22 ± 1 nM. researchgate.net Another compound, 3e , emerged as a lead candidate against h-IAP and h-PLAP with IC50 values of 34 ± 10 and 82 ± 10 nM, respectively. researchgate.net Similarly, 4-quinolone derivatives have been evaluated for their inhibitory potential, with IC50 values for TNAP inhibition ranging from 1.34 ± 0.11 to 44.80 ± 2.34 µM, and for IAP from 1.06 ± 0.32 to 192.10 ± 3.78 µM. nih.gov The most active derivative in this series showed a potent and selective inhibition of IAP, being approximately 14-fold more selective for IAP over TNAP. nih.gov

| Compound Class/Derivative | ALP Isozyme | Activity (IC50) | Reference |

|---|---|---|---|

| Quinoline-4-carboxylic acid (3j) | h-TNAP | 22 ± 1 nM | researchgate.net |

| Quinoline-4-carboxylic acid (3e) | h-IAP | 34 ± 10 nM | researchgate.net |

| Quinoline-4-carboxylic acid (3e) | h-PLAP | 82 ± 10 nM | researchgate.net |

| 4-Quinolone derivatives | TNAP | 1.34 to 44.80 µM | nih.gov |

| 4-Quinolone derivatives | IAP | 1.06 to 192.10 µM | nih.gov |

Dihydroorotate (B8406146) Dehydrogenase Enzyme Inhibition Investigations

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it an attractive target for cancer therapy. nih.gov Inhibition of DHODH leads to pyrimidine depletion and halts cell cycle progression. nih.gov Quinoline-4-carboxylic acids have been explored as potent DHODH inhibitors. nih.govresearchgate.net

Structure-guided design has led to the discovery of potent quinoline-based analogues. A lead compound showed significant DHODH activity with an IC50 value of 0.250 ± 0.11 µM. nih.gov Optimization of this lead resulted in the discovery of even more potent inhibitors, such as analogue 41 (DHODH IC50 = 9.71 ± 1.4 nM) and analogue 43 (DHODH IC50 = 26.2 ± 1.8 nM). nih.gov The essential pharmacophore for these inhibitors includes the quinoline core and the carboxylic acid at the 4-position, which is believed to form crucial interactions, such as a salt bridge with arginine residues within the enzyme's active site. nih.gov The cellular activity of these inhibitors can be reversed by the addition of exogenous uridine, confirming that their primary target is indeed an enzyme within the pyrimidine synthesis pathway. nih.govnih.gov

TACE (TNF-α Converting Enzyme) Inhibitory Activity Research

Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, is a metalloproteinase responsible for cleaving membrane-bound pro-TNF-α into its soluble, active form. As TNF-α is a key mediator of inflammation, TACE represents a significant therapeutic target. researchgate.netresearchgate.net Research has been conducted on the synthesis of novel quinoline-4-carboxylic acid derivatives and their subsequent evaluation for TACE inhibitory activity. researchgate.net One study suggested that their synthesized compounds possessed potent activity against TACE, which was also supported by molecular docking studies. researchgate.net The development of TACE inhibitors is a promising strategy for managing inflammatory diseases. researchgate.netnih.gov While specific IC50 values for ethyl 3-ethylquinoline-4-carboxylate derivatives against TACE are not detailed in the available literature, the demonstrated anti-inflammatory properties of the broader quinoline class and initial reports of TACE inhibition by quinoline-4-carboxylic acids suggest this is a valuable area for further investigation. researchgate.net

HIV-1 Integrase Non-Catalytic Site Interaction Studies

Recent research into anti-retroviral agents has identified a class of allosteric HIV-1 integrase inhibitors (ALLINIs) that includes quinoline-based compounds. These inhibitors function by binding to a non-catalytic site on the integrase enzyme, specifically at the dimer interface of the catalytic core domain. This interaction interferes with the normal process of viral DNA integration into the host genome, a critical step in the HIV-1 replication cycle.

The binding of these quinoline derivatives to the allosteric site can induce an aberrant multimerization of the integrase enzyme, which not only hinders the integration process but can also affect the late stages of viral replication. The efficacy of these inhibitors is influenced by the nature and position of substituents on the quinoline scaffold. While specific studies on this compound are limited, research on multi-substituted quinoline-based ALLINIs provides insights into their potential mechanism of action. For instance, substitutions at various positions on the quinoline ring have been shown to modulate the antiviral potency and shift the selectivity of the inhibitor's effects.

| Compound Class | Binding Site | Mechanism of Action | Effect |

|---|---|---|---|

| Multi-substituted Quinolines | Dimer interface of the integrase catalytic core domain | Induces aberrant multimerization of the integrase enzyme | Inhibition of viral DNA integration and disruption of late-stage viral replication |

Antioxidant Potential Assessment via Biochemical Assays

The antioxidant properties of quinoline-4-carboxylic acid derivatives have been evaluated through various biochemical assays, most notably the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.

Studies on a range of quinoline-4-carboxylic acid derivatives have demonstrated their potential as antioxidants. The antioxidant capacity is often influenced by the presence and position of substituent groups on the quinoline ring. For example, the introduction of hydroxyl or other electron-donating groups can enhance the radical scavenging activity. While direct data for this compound is not extensively available, the findings for related compounds suggest that this class of molecules possesses antioxidant potential.

| Compound | Assay | Result |

|---|---|---|

| 2-methylquinoline-4-carboxylic acid | DPPH | Moderate radical scavenging activity |

| 2-phenylquinoline-4-carboxylic acid | DPPH | Significant radical scavenging activity |

| Various substituted quinoline derivatives | ABTS | Variable radical scavenging activity depending on substituents |

Elucidation of Molecular Mechanisms of Action in Non-Clinical Systems

The molecular mechanisms underlying the biological activities of quinoline derivatives are diverse and depend on their specific structural features. For the broader class of quinoline compounds, several mechanisms of action have been proposed and investigated in non-clinical settings. These include the inhibition of key enzymes involved in cellular processes and the disruption of signaling pathways.

One of the well-documented mechanisms for certain quinoline derivatives is the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair. By intercalating into the DNA or binding to the enzyme-DNA complex, these compounds can lead to cell cycle arrest and apoptosis. Another potential mechanism is the inhibition of protein kinases, such as those in the PI3K/mTOR pathway, which are often dysregulated in various diseases. Furthermore, some quinoline-4-carboxylic acid derivatives have been shown to inhibit dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthesis pathway, thereby affecting cell proliferation.

Synergistic Effects of this compound with Other Compounds

The investigation of synergistic effects, where the combined therapeutic effect of two or more compounds is greater than the sum of their individual effects, is a growing area of interest in drug discovery. While specific studies on the synergistic effects of this compound with other compounds are not yet prevalent in the literature, the broader class of quinoline derivatives has shown promise in combination therapies.

In the context of cancer research, quinoline-based compounds have been explored in combination with established chemotherapeutic agents. The rationale for such combinations often involves targeting different cellular pathways to enhance efficacy and overcome drug resistance. Similarly, in antiviral research, combining a quinoline derivative with other antiretroviral drugs that have different mechanisms of action could lead to a more potent and durable therapeutic response. The potential for this compound and its derivatives to act synergistically with other agents warrants further investigation to explore novel therapeutic strategies.

Advanced Applications of Ethyl 3 Ethylquinoline 4 Carboxylate in Chemical Research

Catalytic Roles as Ligands or Substrates in Organic Transformations

The structural framework of Ethyl 3-ethylquinoline-4-carboxylate contains key functional groups—specifically the quinoline (B57606) nitrogen atom and the carboxylate oxygen atoms—that enable it to act as a multidentate ligand for coordinating with metal centers. The formation of such metal complexes is a cornerstone of catalysis. Research on analogous quinoline-based compounds has demonstrated their ability to form catalytically active complexes with transition metals like copper and zinc. mdpi.commdpi.com

When complexed with a metal ion, the quinoline moiety can influence the catalytic activity through several mechanisms:

Electronic Tuning: The electron-donating or withdrawing nature of substituents on the quinoline ring can modulate the electron density at the metal center, thereby fine-tuning its reactivity and catalytic efficiency.

Steric Hindrance: The ethyl groups on the quinoline core provide a specific steric environment that can influence substrate approach and selectivity in a catalytic reaction.

Stabilization: The chelation of the metal by the quinoline nitrogen and the carboxylate group can form a stable complex, preventing metal leaching and enhancing the catalyst's longevity. mdpi.com

Studies on various quinoline derivatives have shown their effectiveness in catalyzing oxidation reactions, such as the oxidation of catechol to o-quinone when complexed with copper(II) salts. mdpi.com The efficiency of these reactions is highly dependent on the specific structure of the quinoline ligand and the counter-ions of the metal salt, indicating that this compound could be a tailored ligand for specific oxidative transformations.

Table 1: Potential Catalytic Applications of Quinoline-Carboxylate Metal Complexes

| Catalytic Transformation | Metal Center | Role of Quinoline-Carboxylate Ligand | Representative Reference |

|---|---|---|---|

| Catechol Oxidation | Copper (Cu²⁺) | Forms an active complex that facilitates the oxidation of catechols to quinones. | mdpi.com |

| C-H Activation | Palladium (Pd²⁺) | Acts as a directing group or ancillary ligand in C-H functionalization reactions. | nih.gov |

| Photocatalysis | Zinc (Zn²⁺) | Serves as an organic luminophore in coordination polymers for dye degradation. | mdpi.com |

Utility as a Versatile Synthetic Building Block and Intermediate in Complex Molecule Construction

Quinoline-4-carboxylic acids and their esters are recognized as highly versatile intermediates in organic synthesis. imist.maresearchgate.net this compound serves as a valuable building block for the construction of more complex, biologically active molecules due to the reactivity of its distinct functional groups. The foundational quinoline-4-carboxylic acid core is often synthesized through classic multicomponent reactions like the Pfitzinger or Doebner reactions, which allow for a wide variety of substituents. imist.manih.govacs.org

The primary reactive sites of the molecule for further elaboration include:

The Ethyl Ester Group: This group can be readily hydrolyzed to the corresponding carboxylic acid, which is a key precursor for forming amides, other esters, or can participate in decarboxylation reactions. The conversion to amides is a particularly common strategy in medicinal chemistry to modulate pharmacokinetic properties. acs.orgnih.gov

The Quinoline Ring: The aromatic core can undergo electrophilic aromatic substitution, although the positions are dictated by the existing substituents. It can also be functionalized through modern cross-coupling techniques.

The C-2 Position: In many synthetic routes involving quinoline-4-carboxylates, the C-2 position is a key site for introducing diversity, often via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. nih.govacs.org

This synthetic versatility has been exploited in the development of complex pharmaceuticals, including inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH) and novel antimalarial agents, where the quinoline-4-carboxylate (B1235159) scaffold is a central feature. nih.govnih.gov

Table 2: Key Synthetic Transformations of the Quinoline-4-Carboxylate Scaffold

| Functional Group | Reaction Type | Product Type | Significance |

|---|---|---|---|

| Ethyl Ester | Saponification (Hydrolysis) | Carboxylic Acid | Precursor for amides and other derivatives. nih.gov |

| Ethyl Ester | Amidation | Carboxamide | Common modification in drug discovery to improve biological activity. acs.orgnih.gov |

| Quinoline Ring (C-2 Position) | Nucleophilic Aromatic Substitution | 2-Substituted Quinolines | Introduction of diverse functional groups for structure-activity relationship studies. acs.org |

| Carboxylic Acid (from ester) | Coupling Reactions (e.g., with amines) | Amides | Synthesis of potent bioactive molecules like DHODH inhibitors. nih.gov |

Exploratory Research in Agricultural Chemical Development (e.g., lead compound discovery)

The quinoline scaffold is considered a "privileged structure" in the discovery of new agrochemicals, particularly fungicides and bactericides. acs.orgnih.govresearchgate.net Its derivatives have been extensively reviewed for their potential to address the growing need for new crop protection agents due to increasing resistance to existing treatments. ingentaconnect.com

Compounds based on the quinoline core have demonstrated significant biological activity against a range of plant pathogens. For instance, certain quinoline-4-carboxylic acid derivatives have been shown to inhibit the growth of fungi such as Botrytis cinerea, the causative agent of gray mold in many fruits and vegetables. nih.govresearchgate.net The mechanism of action can vary, with some derivatives inducing morphological changes in fungal hyphae or increasing the permeability of cell membranes. nih.govresearchgate.net

The process of lead compound discovery in this area typically involves:

Synthesis of a Library: A diverse library of quinoline derivatives, with variations in substitution patterns, is synthesized. This compound would represent one such core structure for further modification.

Screening: The compounds are screened in vitro for activity against a panel of economically important plant pathogens.

Structure-Activity Relationship (SAR) Studies: The relationship between the chemical structure and the observed fungicidal or bactericidal activity is analyzed to identify key features required for potency. acs.org

The development of the novel fungicide quinofumelin, which contains a quinoline core, highlights the success of this approach and underscores the potential for discovering new agrochemicals based on this heterocyclic system. jst.go.jp

Table 3: Fungicidal Activity of Representative Quinoline Derivatives

| Compound Class | Target Pathogen | Observed Effect | Representative Reference |

|---|---|---|---|

| 2-Substituted Quinoline-4-Carboxylic Acids | Botrytis cinerea | Inhibition of growth, morphological changes (hyphal branching). | nih.gov |

| Quinoline-based compounds | Pyricularia oryzae (Rice Blast) | Curative fungicidal activity. | jst.go.jp |

| General Quinoline Derivatives | Various Fungi | Broad-spectrum fungicidal activity. | researchgate.net |

Emerging Applications in Materials Science Research

The rigid, planar, and electron-rich nature of the quinoline ring system makes it an attractive component for the design of advanced functional materials. researchgate.net this compound can serve as a precursor or a functional building block for creating materials with tailored optical, electronic, or thermal properties.

One significant area of application is in the construction of coordination polymers and metal-organic frameworks (MOFs) . The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group are excellent coordination sites for binding to metal ions. Research on quinoline-2,4-dicarboxylate has shown its ability to form complex, three-dimensional coordination polymers with lanthanide ions. nih.gov These materials exhibit interesting luminescence and thermal properties that are dependent on the specific coordination mode of the ligand and the identity of the metal. This compound, with its single carboxylate group, could be used to form polymers with different topologies or to act as a modulating ligand to control dimensionality.

Furthermore, quinoline-based molecules are known for their efficient electron-transporting capabilities, thermal stability, and high photoluminescence quantum yields, making them prime candidates for use in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs). researchgate.net The compound could be incorporated into polymers or used as a dopant in emissive layers to tune the color and efficiency of the device.

Investigation of Intrinsic Luminescent and Spectroscopic Probe Properties

Quinoline and its derivatives are well-known for their intrinsic fluorescence properties, which arise from π-π* transitions within the aromatic system. researchgate.net The specific photophysical characteristics, such as the wavelengths of maximum absorption (excitation) and emission, as well as the fluorescence quantum yield, are highly sensitive to the nature and position of substituents on the quinoline ring.

Key spectroscopic properties and applications include:

Fluorescence: The extended π-conjugation of the quinoline core in this compound is expected to result in fluorescence, likely in the UV or blue region of the spectrum. The addition of the ethyl and ethyl carboxylate groups will subtly modify the electronic structure, leading to shifts in the emission spectra compared to the parent quinoline molecule.

Solvatochromism: Many quinoline derivatives exhibit solvatochromism, where the color of their fluorescence changes depending on the polarity of the solvent. This property is particularly pronounced in "push-pull" systems and allows these molecules to be used as probes for the microenvironment polarity. nih.gov

Chemosensing: The ability of the quinoline nitrogen and carboxylate oxygen to bind to metal ions can cause a significant change in the molecule's fluorescence properties upon binding. This phenomenon, known as chemosensing, allows for the design of fluorescent probes for the selective detection of specific cations, such as Cu²⁺, Hg²⁺, or Cd²⁺. eco-vector.com Studies on related quinoline-based thiosemicarbazones have shown dramatic changes in color and fluorescence intensity upon metal ion coordination, demonstrating the potential of this scaffold in creating sensitive and selective analytical tools. eco-vector.com

Table 4: Representative Photophysical Properties of Substituted Quinoline Derivatives

| Quinoline Derivative Class | Excitation λ (nm) | Emission λ (nm) | Observed Phenomenon | Representative Reference |

|---|---|---|---|---|

| Amino-quinolines | ~400 | 470 - 590 | Solvatochromism (emission shifts with solvent polarity). | nih.gov |

| N-dimethyl aminosteroid (B1218566) quinoline | 365 | 448 / 505 | pH-dependent fluorescence, used for cell imaging. | nih.gov |

| Quinoline-thiosemicarbazones | N/A | N/A | Ionochromic effect (color change) upon binding Cu²⁺, Hg²⁺. | eco-vector.com |

Table of Mentioned Chemical Compounds

Future Research Trajectories for Ethyl 3 Ethylquinoline 4 Carboxylate

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has been a subject of intense research for over a century. Future efforts concerning Ethyl 3-ethylquinoline-4-carboxylate will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic routes.

Key areas for future research include:

Green Catalysis: Traditional methods often rely on harsh conditions and hazardous reagents. Future syntheses could employ eco-friendly catalysts like copper nanoparticles or solid acids such as silica (B1680970) sulfuric acid to drive reactions under milder conditions. nanobioletters.comrsc.org These catalysts offer advantages like high yields, minimal waste, and the potential for recovery and reuse. rsc.org

Multicomponent Reactions (MCRs): One-pot MCRs, such as the Doebner or Pfitzinger reactions, are highly efficient for creating molecular complexity from simple precursors in a single step. researchgate.netnih.govrsc.org Refining these reactions for the specific synthesis of 3-substituted quinoline-4-carboxylates could significantly streamline production. nih.gov Recent advancements have focused on adapting these reactions for anilines with electron-withdrawing groups, which traditionally give low yields. nih.gov

C-H Bond Functionalization: Direct C-H functionalization is a powerful tool that avoids the need for pre-functionalized starting materials, thus improving atom economy. nih.gov Future research could explore the selective introduction of the ethyl group at the C-3 position of the quinoline core through transition-metal-catalyzed C-H activation, offering a more direct and efficient synthetic pathway. nih.gov

Eco-Friendly Solvents: Moving away from volatile organic solvents is a key principle of green chemistry. Investigating the use of water or deep eutectic solvents as reaction media could drastically reduce the environmental impact of synthesis. researchgate.net

Identification of Undiscovered Biological Targets and Signaling Pathways

Quinoline derivatives are known to exhibit a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. rsc.orgderpharmachemica.com A primary future objective will be to identify novel biological targets for this compound and elucidate its mechanisms of action.

Future research should focus on:

Anticancer Drug Discovery: Many quinoline-based compounds have been investigated as inhibitors of key signaling pathways in cancer, such as those involving Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases. uconn.edumdpi.com Screening this compound and its analogues against a panel of cancer cell lines and specific kinases could uncover new therapeutic leads. uconn.edu

Anti-inflammatory and Immunomodulatory Roles: Recent studies have identified novel quinoline analogues as potent inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases. wikipedia.org Investigating the potential of this compound to modulate this or other inflammatory pathways could open new avenues for treating conditions like ulcerative colitis. wikipedia.org

Antimalarial and Antimicrobial Activity: The quinoline core is central to many antimalarial drugs, including chloroquine (B1663885) and quinine (B1679958). nih.govdergipark.org.tr There is a continuous need for new antimalarials to combat drug resistance. Future studies could explore the activity of this compound against various strains of Plasmodium falciparum, potentially targeting novel pathways like protein synthesis via inhibition of translation elongation factor 2 (PfEF2). researchgate.net

Neuroprotective Potential: Oxidative stress is a key factor in neurodegenerative diseases. Some quinoline derivatives have shown promise as antioxidants. researchgate.net Future investigations could assess the radical scavenging capabilities and potential neuroprotective effects of this compound, including its ability to inhibit enzymes like acetylcholinesterase. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. dergipark.org.trresearchgate.net These computational tools can accelerate the design-synthesize-test cycle by predicting the properties and activities of novel compounds before they are synthesized.

Future applications in the study of this compound include:

Virtual Screening and Target Identification: AI algorithms can screen vast virtual libraries of molecules against biological targets to identify promising hits. This approach can be used to prioritize analogues of this compound for synthesis and testing. dergipark.org.trresearchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. acs.org By learning from existing data on active quinoline compounds, these models can propose novel derivatives of this compound with enhanced potency, selectivity, or improved pharmacokinetic profiles. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML can be used to build robust 3D-QSAR models that correlate the structural features of quinoline derivatives with their biological activity. ajchem-a.com These models can provide valuable insights into the key molecular interactions required for activity and guide the rational design of more potent compounds. ajchem-a.com

Reaction Prediction and Synthesis Planning: ML platforms are being developed to predict the outcomes of chemical reactions, which can greatly speed up the process of designing efficient synthetic routes for new analogues.

Expansion of Non-Biological Applications and Material Science Innovations

Beyond their therapeutic potential, quinoline derivatives possess unique electronic and photophysical properties that make them attractive for applications in material science. Future research should explore the non-biological applications of this compound.

Promising areas of investigation include:

Organic Light-Emitting Diodes (OLEDs): Quinoline-based materials, such as Tris-(8-hydroxyquinolinato) aluminum (Alq3), are widely used in OLEDs due to their excellent electron-transporting and emissive properties. wikipedia.orgacs.orgajchem-a.com Research into this compound and its derivatives could lead to the development of new, efficient emitters or host materials for next-generation displays. rsc.orgwikipedia.org Some quinoline compounds exhibit thermally activated delayed fluorescence (TADF), a desirable property for highly efficient OLEDs. rsc.org

Fluorescent Sensors: The quinoline ring system can act as a fluorophore for detecting metal ions. nanobioletters.com These chemosensors often exhibit weak fluorescence on their own but form highly fluorescent complexes with specific metal ions, enabling their detection in biological and environmental samples. nanobioletters.com Future work could involve designing derivatives of this compound to act as selective and sensitive sensors for ions like Zn²⁺ or Fe³⁺. nanobioletters.comderpharmachemica.com

Photovoltaics: In third-generation photovoltaics, such as dye-sensitized solar cells (DSSCs), organic molecules are used to absorb light and generate charge. Quinoline derivatives have been explored for this purpose, acting as components of organic dyes. Their tunable electronic properties make them suitable candidates for optimizing light absorption and energy conversion efficiency.

Corrosion Inhibitors: Quinolinium salts have been identified as effective corrosion inhibitors, highlighting another potential industrial application for derivatives of this scaffold. dergipark.org.tr

Methodological Advancements in Characterization and Computational Analysis

A deep understanding of the structure-property relationships of this compound requires a combination of advanced analytical techniques and sophisticated computational modeling.

Future research will benefit from:

Advanced Spectroscopic and Crystallographic Techniques: While standard methods like NMR, IR, and mass spectrometry are essential for routine characterization, advanced techniques will provide deeper insights. Single-crystal X-ray diffraction, for instance, can determine the precise three-dimensional structure of the molecule, revealing details about conformation and intermolecular interactions that are crucial for understanding both biological activity and material properties.

Density Functional Theory (DFT) Calculations: DFT is a powerful computational method used to predict a wide range of molecular properties, including electronic structure, ionization potential, and bond dissociation energies. researchgate.net These calculations can be used to predict the antioxidant capacity of this compound and its derivatives, as well as to understand their photophysical properties relevant to OLED or sensor applications. researchgate.net

Molecular Docking and Dynamics Simulations: To understand how this compound interacts with potential biological targets, molecular docking can predict the preferred binding mode and affinity. Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time in a simulated physiological environment, providing a more dynamic and realistic picture of the molecular interactions. ajchem-a.com

Q & A

Q. How should crystallographic data (e.g., CIF files) be validated and deposited?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.